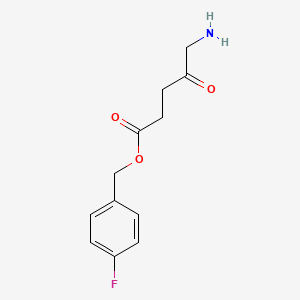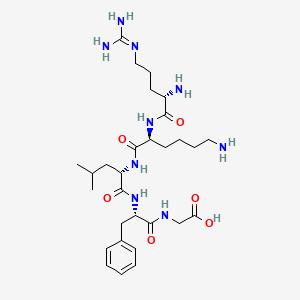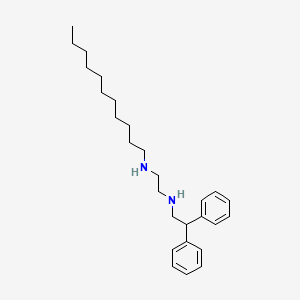
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features a unique structure with a diphenylethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone. The presence of both hydrophobic and hydrophilic regions in its structure makes it an interesting molecule for various applications in chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2,2-diphenylethan-1-amine with undecyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert any oxidized forms back to the original amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Original amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound can be used as a surfactant or emulsifying agent in various industrial processes.
Mécanisme D'action
The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to modulate membrane properties is a key aspect of its biological activity.
Comparaison Avec Des Composés Similaires
- N-(2,2-Diphenylethyl)-4-nitrobenzamide
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Comparison: N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine is unique due to its long undecyl chain, which imparts distinct hydrophobic properties compared to other similar compounds. This structural feature enhances its ability to interact with lipid membranes and makes it a valuable molecule for applications requiring amphiphilic properties. Other similar compounds may have different functional groups or chain lengths, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
627520-24-5 |
|---|---|
Formule moléculaire |
C27H42N2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
N'-(2,2-diphenylethyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C27H42N2/c1-2-3-4-5-6-7-8-9-16-21-28-22-23-29-24-27(25-17-12-10-13-18-25)26-19-14-11-15-20-26/h10-15,17-20,27-29H,2-9,16,21-24H2,1H3 |
Clé InChI |
KURGUYHJRUYPDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


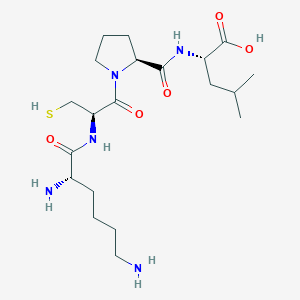
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
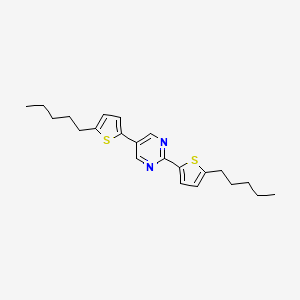
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
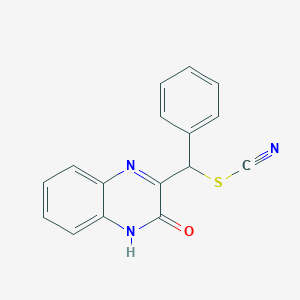
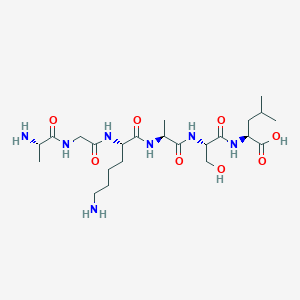
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
